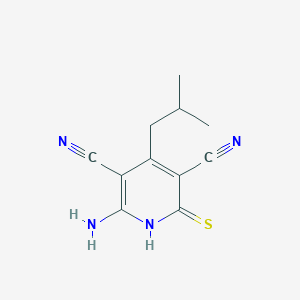
(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine is a complex organic compound characterized by its unique structural features, including a thiazole ring, a hydrazone linkage, and a benzyloxybenzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine typically involves a multi-step process. One common method includes the condensation of 4-methylthiazol-2-amine with (E)-4-(benzyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then treated with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new anticancer agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The hydrazone linkage and thiazole ring play crucial roles in its binding affinity and specificity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- (E)-4-(benzyloxy)benzylidene hydrazine
- 4-methylthiazol-2-amine
- (E)-4-(benzyloxy)benzaldehyde
Uniqueness
(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine stands out due to its unique combination of structural features. The presence of both a thiazole ring and a hydrazone linkage provides it with distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with biological targets, making it a valuable compound for various scientific applications.
属性
IUPAC Name |
(2Z)-4-methyl-2-[(E)-(4-phenylmethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-14-13-24-18(22(14)19)21-20-11-15-7-9-17(10-8-15)23-12-16-5-3-2-4-6-16/h2-11,13H,12,19H2,1H3/b20-11+,21-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHMIMHSXHULG-HVFCYKRDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE](/img/structure/B5565959.png)


![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)


![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)
![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5566018.png)
![4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)
![3-[(E)-[(Z)-[phenyl(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]hydrazinylidene]methyl]phenol](/img/structure/B5566027.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5566035.png)

